

high-resolution mass spectrometry analysis of Elaiomycin

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Compound of Interest

Compound Name: *Elaiomycin*

Cat. No.: *B1233496*

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An Application Note on the High-Resolution Mass Spectrometry Analysis of **Elaiomycin** for Researchers and Drug Development Professionals.

Introduction

Elaiomycin is a naturally occurring antibiotic characterized by its unique aliphatic azoxy group. [1][2] First isolated from *Streptomyces gelaticus* and *Streptomyces hepaticus*, it has demonstrated notable tuberculostatic properties, inhibiting the in vitro growth of *Mycobacterium tuberculosis*. [3][4] The **Elaiomycin** family includes several related compounds, such as **Elaiomycins** B, C, K, and L, which have been isolated from various *Streptomyces* species. [1] [5] Given its biological activity and potential therapeutic applications, precise and sensitive analytical methods are crucial for its detection, characterization, and quantification in complex biological matrices.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for identifying and elucidating the structures of novel natural products and their analogues. [6] This application note provides a detailed protocol for the analysis of **Elaiomycin** using LC-HRMS, focusing on sample preparation, instrumental parameters, and data interpretation.

Principle

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) to separate **Elaiomycin** from other components in a sample matrix, such as a fermentation broth. The

separated analyte is then introduced into a high-resolution mass spectrometer, like an Orbitrap, via electrospray ionization (ESI). The HRMS instrument measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the elemental composition and confirmation of the molecular formula.[1] Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion, providing structural information for unambiguous identification.

Experimental Protocols

Sample Preparation (from Streptomyces Culture Broth)

This protocol is adapted from standard methods for extracting antibiotics from fermentation media.[7]

- Culture Centrifugation: Centrifuge 10 mL of the Streptomyces culture broth at 5,000 x g for 15 minutes to pellet the mycelium.
- Supernatant Collection: Carefully collect the supernatant, which contains the secreted **Elaiomycin**.
- Liquid-Liquid Extraction:
 - Adjust the pH of the supernatant to ~7.0.
 - Add an equal volume of ethyl acetate to the supernatant in a separatory funnel.
 - Shake vigorously for 2 minutes and allow the layers to separate.
 - Collect the organic (ethyl acetate) layer. Repeat the extraction process two more times.
- Drying and Reconstitution:
 - Pool the organic extracts and dry them over anhydrous sodium sulfate.
 - Evaporate the solvent under reduced pressure using a rotary evaporator.
 - Reconstitute the dried extract in 1 mL of 50:50 acetonitrile/water for LC-HRMS analysis.

UHPLC-HRMS Analysis

- Chromatographic Conditions:
 - Instrument: Vanquish UHPLC system or equivalent.
 - Column: Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm.
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
 - Gradient: Start at 5% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 5% B in 0.1 min; hold for 2.9 min to re-equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.
- High-Resolution Mass Spectrometry Conditions:
 - Instrument: Q Exactive Orbitrap Mass Spectrometer or equivalent.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: m/z 100-1000.
 - Resolution: 70,000 (Full Scan), 17,500 (MS/MS).
 - Spray Voltage: 3.5 kV.
 - Capillary Temperature: 320 °C.
 - Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS2) of the top 5 most intense ions.
 - Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.

Data Presentation and Results

HRMS analysis allows for the accurate mass measurement of **Elaiomycin** and its related compounds, facilitating their identification. The molecular formula of **Elaiomycin** is $C_{13}H_{26}N_2O_3$.^[2] High-resolution mass spectrometry can confirm this by providing an exact mass measurement of the protonated molecule $[M+H]^+$.^[1]

Table 1: Molecular Information of **Elaiomycin** and its Analogs

Compound	Molecular Formula	Calculated Monoisotopic Mass (Da)	Observed $[M+H]^+$ (m/z)	Reference
Elaiomycin	$C_{13}H_{26}N_2O_3$	258.19434	259.20077	^{[1][2]}
Elaiomycin D	$C_{13}H_{24}N_2O_4$	272.17361	Not Reported	^[8]
Elaiomycin K	$C_{12}H_{24}N_2O_3$	246.17869	247.16578 (Calculated)	^[6]
Elaiomycin L	$C_{13}H_{26}N_2O_3$	258.19434	260 (from ESI-MS)	^[3]

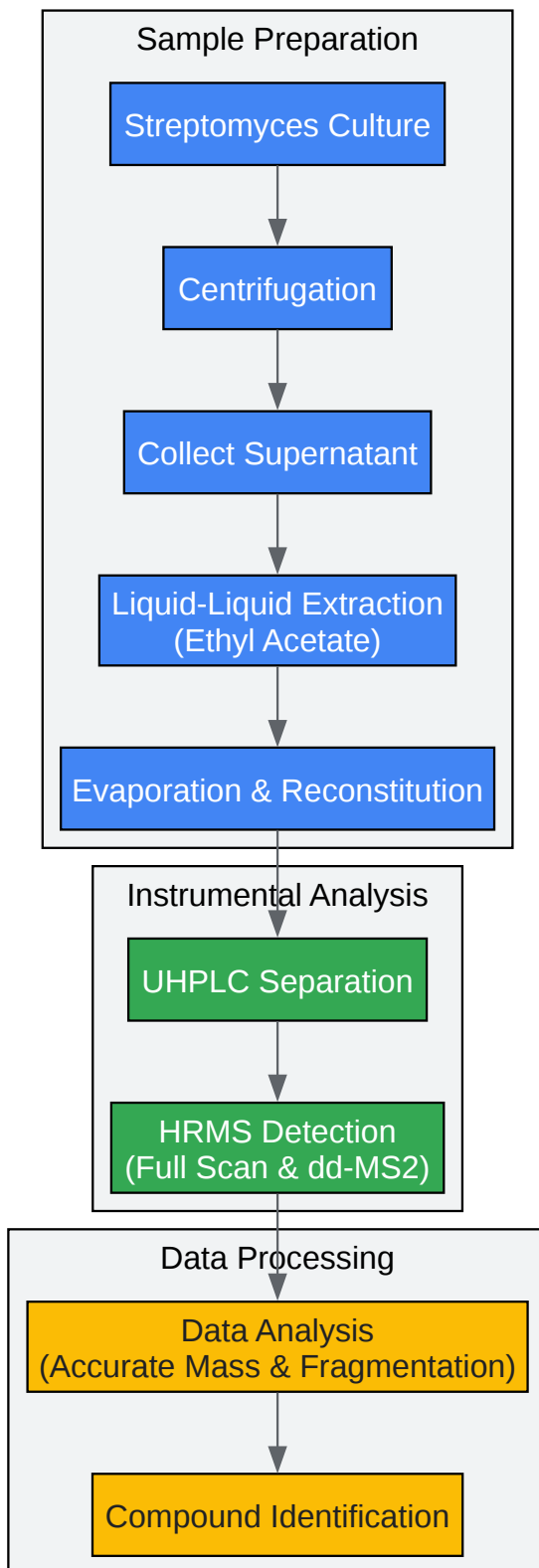
Table 2: Key HR-MS/MS Fragmentation Data for **Elaiomycin B**

Tandem MS provides structural details by fragmenting the parent ion. For instance, the analysis of **Elaiomycin B** revealed characteristic fragment ions that helped confirm the length of its decanoyl chain.^[1]

Parent Ion $[M+H]^+$ (m/z)	Fragment Ion (m/z)	Putative Fragment Structure/Loss	Reference
287.2380 (for Elaiomycin B)	183.148	1-oxo-decane-1-diazonium ion	^[1]
287.2380 (for Elaiomycin B)	155.154	Decanoyl ion	^[1]

Visualizations

Experimental Workflow

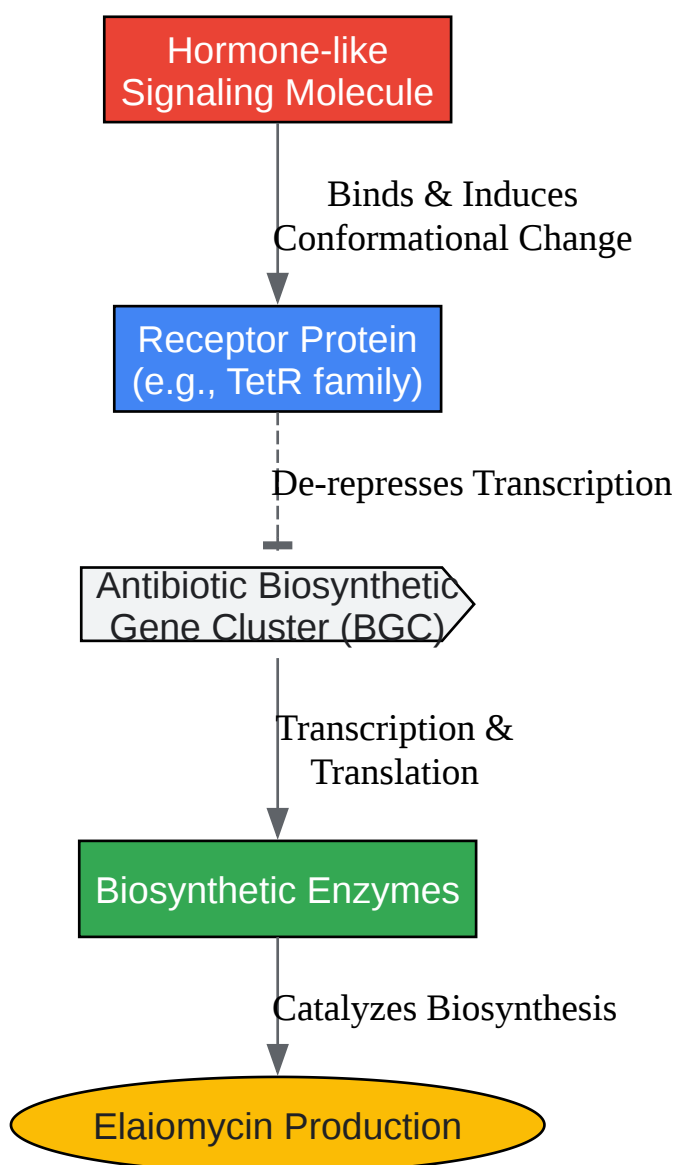


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Caption: Workflow for **Elaiomycin** analysis from culture to identification.

Regulatory Pathway for Antibiotic Production in Streptomyces

The production of antibiotics like **Elaiomycin** in Streptomyces is tightly regulated by complex signaling cascades, often initiated by small, hormone-like signaling molecules.[9]



Generalized Antibiotic Regulation in Streptomyces

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